Oplopanona

Descripción general

Descripción

Oplopanone is a natural product found in Cryptomeria japonica, Artemisia campestris, and other organisms with data available.

Aplicaciones Científicas De Investigación

Actividad Antibacteriana

La Oplopanona ha demostrado propiedades antibacterianas en varios estudios. Inhibe el crecimiento de ciertas cepas bacterianas, lo que la convierte en un posible candidato para el desarrollo de nuevos antibióticos. Los investigadores han investigado su mecanismo de acción y explorado su efectividad contra bacterias Gram-positivas y Gram-negativas .

Propiedades Antioxidantes

La this compound posee propiedades antioxidantes, eliminando los radicales libres y protegiendo las células del daño oxidativo. Estos efectos son cruciales para mantener la salud general y prevenir enfermedades relacionadas con la edad. Los investigadores han investigado su papel en las condiciones relacionadas con el estrés oxidativo .

Citotoxicidad y Potencial Anticancerígeno

Los estudios sugieren que la this compound exhibe efectos citotóxicos contra las células cancerosas. Interfiere con la división celular e induce la apoptosis (muerte celular programada). Los investigadores están explorando su potencial como terapia complementaria para el tratamiento del cáncer .

Actividad Neuroprotectora

La this compound ha mostrado promesa en la protección de las neuronas del daño causado por el estrés oxidativo y las condiciones neurodegenerativas. Su capacidad para mejorar la supervivencia neuronal y reducir la inflamación la convierte en un candidato interesante para la neuroprotección .

Cicatrización de Heridas y Regeneración Tisular

Algunos estudios sugieren que la this compound promueve la cicatrización de heridas y la regeneración tisular. Acelera el cierre de las heridas y mejora la síntesis de colágeno. Los investigadores están investigando su aplicación en el cuidado de heridas .

Salud Cardiovascular

Se están explorando los efectos de la this compound sobre la salud cardiovascular. Puede tener propiedades vasodilatadoras, lo que podría beneficiar la circulación sanguínea y reducir la hipertensión. Sin embargo, se necesita más investigación para validar estos efectos.

En resumen, la this compound es prometedora en varios campos, desde la actividad antibacteriana hasta la cicatrización de heridas. Sus propiedades multifacéticas la convierten en un compuesto intrigante para futuras investigaciones y posibles aplicaciones terapéuticas . Tenga en cuenta que, aunque estos hallazgos son prometedores, se necesita investigación adicional para comprender completamente los mecanismos y las aplicaciones clínicas de la this compound.

Yang, J.-L., Zhao, Y.-M., & Shi, Y.-P. (2016). Sesquiterpenoids from the Rhizomes of Homalomena occulta. Natural Products and Bioprospecting, 6(4), 211–216. DOI: 10.1007/s13659-016-0104-8

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

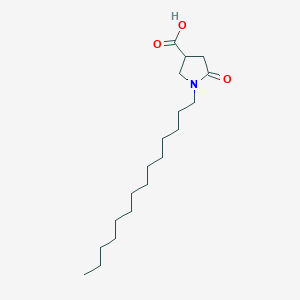

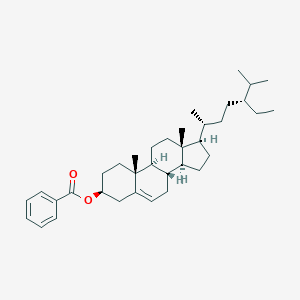

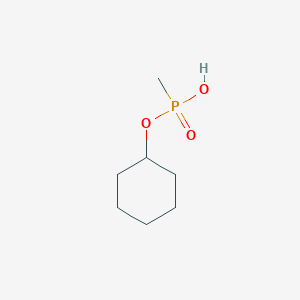

It is known that Oplopanone is a sesquiterpenic ketone , which suggests that it may interact with various enzymes, proteins, and other biomolecules in biochemical reactions

Cellular Effects

Related compounds have been shown to have various effects on cells, including influencing cell function, impacting cell signaling pathways, altering gene expression, and affecting cellular metabolism

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

It is likely that it interacts with various enzymes or cofactors and may have effects on metabolic flux or metabolite levels

Propiedades

IUPAC Name |

1-[(1S,3aR,4R,7S,7aS)-4-hydroxy-4-methyl-7-propan-2-yl-1,2,3,3a,5,6,7,7a-octahydroinden-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O2/c1-9(2)11-7-8-15(4,17)13-6-5-12(10(3)16)14(11)13/h9,11-14,17H,5-8H2,1-4H3/t11-,12+,13+,14+,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLXJHVQYKOJBBN-NJVJYBDUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC(C2C1C(CC2)C(=O)C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1CC[C@@]([C@H]2[C@H]1[C@H](CC2)C(=O)C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80172633 | |

| Record name | Oplopanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1911-78-0 | |

| Record name | (-)-Oplopanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1911-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oplopanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001911780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oplopanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of oplopanone?

A1: Oplopanone has a molecular formula of C15H22O2 and a molecular weight of 234.33 g/mol. []

Q2: What spectroscopic techniques have been used to characterize the structure of oplopanone?

A2: Researchers have employed various spectroscopic methods to elucidate the structure of oplopanone and its derivatives. These techniques include 1D and 2D NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), UV (Ultraviolet Spectroscopy), HRESIMS (High-Resolution Electrospray Ionization Mass Spectrometry), and ECD (Electronic Circular Dichroism). [, , , , , ]

Q3: What are the potential anti-osteoporotic effects of oplopanone?

A3: Studies using MC3T3-E1 cells, a model for osteoblast differentiation, demonstrated that oplopanone stimulated osteogenic differentiation at concentrations of 4 µg/mL and 20 µg/mL. [] Additionally, an n-hexane extract of Homalomena gigantea rhizome, rich in oplopanone (9.8%), exhibited anti-osteoporotic activity by increasing alkaline phosphatase activity, collagen content, and mineralization in MC3T3-E1 cells. []

Q4: What is the significance of the oplopanone skeleton in understanding its ECD spectra?

A5: The unique oplopanone skeleton, with its acyclic carbonyl group, poses challenges in directly applying the ketone octant rule for interpreting its ECD spectra. This complexity arises from the uncertainty in defining the nodal surface separating front and back octants. [] Computational methods like TDDFT calculations become crucial in dissecting group contributions to the carbonyl n-π* ECD band and establishing absolute configuration.

Q5: Has oplopanone demonstrated any cytotoxic activity?

A7: While oplopanone itself hasn't been extensively studied for cytotoxicity, extracts and fractions rich in oplopanone from various sources, such as Porella perrottetiana, Juniperus lucayana, and Chamaecyparis lawsoniana, have shown cytotoxic activity against different cancer cell lines. [, , ] Further isolation and testing of oplopanone are necessary to confirm its specific contribution to the observed cytotoxicity.

Q6: What is the significance of discovering oplopanonyl acetate in Chamaecyparis species?

A8: The identification of oplopanonyl acetate, the acetate ester of oplopanone, in the volatile fractions of Chamaecyparis lawsoniana and C. pisifera is significant due to the relatively rare occurrence of this sesquiterpene derivative in nature. [] This finding contributes to the chemotaxonomic understanding of these species and highlights the potential of exploring Chamaecyparis species as sources of novel oplopanone derivatives.

Q7: What is known about the biosynthesis of oplopanone?

A9: While the precise biosynthetic pathway of oplopanone is yet to be fully elucidated, it is classified as a sesquiterpene, suggesting its origin from the precursor farnesyl pyrophosphate (FPP) through a series of cyclization and rearrangement reactions. [] Further research involving isotopic labeling studies and enzyme characterization is needed to unravel the detailed biosynthetic steps leading to oplopanone formation in different plant species.

Q8: What is the role of oplopanone in plant defense mechanisms?

A10: Many sesquiterpenes, including those structurally related to oplopanone, are known to play crucial roles in plant defense mechanisms against herbivores and pathogens. [] They can act as repellents, deterrents, or toxins, protecting the plant from damage. While specific studies on oplopanone's role in plant defense are limited, its presence in various plant species, some of which are traditionally used for their medicinal properties, suggests a potential involvement in plant protection strategies.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]-2-fluoroethanone](/img/structure/B155938.png)

![1,3-Dimethoxy-5-[(Z)-pentadec-10-enyl]benzene](/img/structure/B155939.png)

![1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one dihydrochloride](/img/structure/B155941.png)